molecular formula C17H23BrClN3O2 B14194769 2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide CAS No. 923025-02-9

2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide

Cat. No.: B14194769
CAS No.: 923025-02-9
M. Wt: 416.7 g/mol
InChI Key: GVPIGDATEUXPBM-UHFFFAOYSA-N
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Description

2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide is a complex organic compound that features a piperazine ring, a bromopentanoyl group, and a chlorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide typically involves multiple steps One common approach is to start with the piperazine ring, which is then functionalized with a bromopentanoyl groupThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol .

Scientific Research Applications

2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bromopentanoyl and chlorophenylacetamide groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

CAS No.

923025-02-9

Molecular Formula

C17H23BrClN3O2

Molecular Weight

416.7 g/mol

IUPAC Name

2-[4-(5-bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C17H23BrClN3O2/c18-8-4-3-7-17(24)22-11-9-21(10-12-22)13-16(23)20-15-6-2-1-5-14(15)19/h1-2,5-6H,3-4,7-13H2,(H,20,23)

InChI Key

GVPIGDATEUXPBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Cl)C(=O)CCCCBr

Origin of Product

United States

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